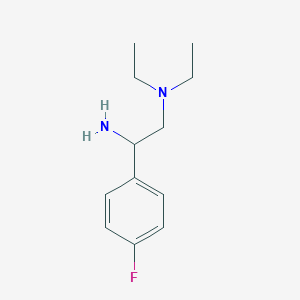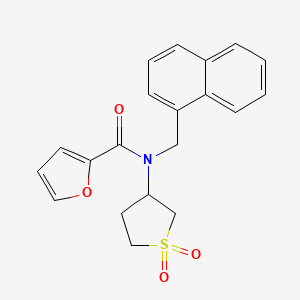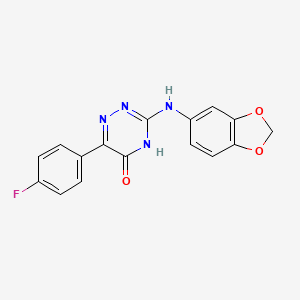
1-Fluoro-3-methylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-methylbutane is an organic compound with the molecular formula C(5)H({11})F It is a member of the alkyl fluorides, characterized by the presence of a fluorine atom attached to a carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Fluoro-3-methylbutane can be synthesized through several methods, including:
-
Halogen Exchange Reaction: : One common method involves the halogen exchange reaction, where 3-methyl-1-butanol is first converted to 3-methyl-1-bromobutane using hydrobromic acid. The bromide is then treated with a fluoride source such as potassium fluoride in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield this compound.
[ \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{CH}_2\text{OH} \xrightarrow{\text{HBr}} \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{CH}_2\text{Br} \xrightarrow{\text{KF, DMSO}} \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{CH}_2\text{F} ]
-
Direct Fluorination: : Another method involves the direct fluorination of 3-methylbutane using elemental fluorine under controlled conditions. This method requires careful handling due to the highly reactive nature of fluorine gas.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogen exchange reactions due to their relative simplicity and cost-effectiveness. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-3-methylbutane undergoes several types of chemical reactions, including:
-
Nucleophilic Substitution: : The fluorine atom in this compound can be replaced by other nucleophiles in a substitution reaction. For example, treatment with sodium iodide in acetone can yield 1-iodo-3-methylbutane.
[ \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{CH}_2\text{F} + \text{NaI} \rightarrow \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{CH}_2\text{I} + \text{NaF} ]
-
Elimination Reactions: : Under strong basic conditions, this compound can undergo elimination to form alkenes. For instance, treatment with potassium tert-butoxide can produce 3-methyl-1-butene.
[ \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{CH}_2\text{F} \xrightarrow{\text{KOtBu}} \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{CH} = \text{CH}_2 + \text{KF} ]
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide in acetone.
Elimination: Potassium tert-butoxide in tert-butanol.
Major Products
Substitution: 1-iodo-3-methylbutane.
Elimination: 3-methyl-1-butene.
Scientific Research Applications
1-Fluoro-3-methylbutane has several applications in scientific research:
-
Chemistry: : It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a useful intermediate in organic synthesis.
-
Biology: : Fluorinated compounds are often used in biological studies due to their ability to mimic hydrogen atoms while providing unique properties such as increased metabolic stability.
-
Medicine: : Fluorinated organic compounds are significant in medicinal chemistry for the development of pharmaceuticals
-
Industry: : In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism by which 1-fluoro-3-methylbutane exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the fluorine atom is replaced by a nucleophile, often facilitated by the polar nature of the carbon-fluorine bond. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes, driven by the basic conditions.
Comparison with Similar Compounds
1-Fluoro-3-methylbutane can be compared with other alkyl fluorides such as:
1-Fluorobutane: Similar in structure but lacks the methyl group, leading to different reactivity and physical properties.
2-Fluorobutane: The fluorine atom is located on the second carbon, resulting in different chemical behavior.
1-Fluoro-2-methylpropane: Another isomer with the fluorine atom on a different carbon, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which influences its reactivity and the types of reactions it can undergo, making it valuable in various chemical syntheses and applications.
Properties
CAS No. |
407-06-7 |
|---|---|
Molecular Formula |
C5H11F |
Molecular Weight |
90.14 g/mol |
IUPAC Name |
1-fluoro-3-methylbutane |
InChI |
InChI=1S/C5H11F/c1-5(2)3-4-6/h5H,3-4H2,1-2H3 |
InChI Key |
TVHQEXCGMKZBME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2E,5Z)-2-[(2,4-dimethylphenyl)imino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B12124820.png)

![2,5-dichloro-N-[3-(morpholin-4-yl)quinoxalin-2-yl]benzene-1-sulfonamide](/img/structure/B12124823.png)
![6-dodecyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12124832.png)
![3-Cyclopentyl-5-[(1-methylindol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12124839.png)
![1-(4'-Chloro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12124856.png)

![2-[2-(Methylthio)-4-thiazolyl]acetic Acid](/img/structure/B12124863.png)


![Benzeneacetic acid, 5-bromo-alpha-[(2-hydroxyethyl)amino]-2-methoxy-](/img/structure/B12124873.png)
